Potassium 3-carboxyprop-2-enoate
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Overview
Description
Potassium 3-carboxyprop-2-enoate, also known as potassium acrylate, is an organic compound with the molecular formula C4H5KO4. It is a potassium salt of acrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-carboxyprop-2-enoate can be synthesized through the neutralization of acrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid (C3H4O2) reacts with potassium hydroxide (KOH) to form potassium acrylate and water:
C3H4O2 + KOH → C4H5KO4 + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting solution is then concentrated and crystallized to obtain the solid potassium acrylate.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-carboxyprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylate, which is used in superabsorbent polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate (K2S2O8) are used under controlled temperature conditions.
Substitution Reactions: Reagents like alkyl halides can be used in the presence of a suitable solvent.
Major Products:
Polyacrylate: Formed through polymerization, used in various applications like diapers and water treatment.
Substituted Acrylates: Formed through substitution reactions, used in the synthesis of various organic compounds.
Scientific Research Applications
Potassium 3-carboxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for controlled drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications due to its biocompatibility.
Industry: Employed in the production of superabsorbent polymers, adhesives, and coatings.
Mechanism of Action
The mechanism by which potassium 3-carboxyprop-2-enoate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The carboxylate group interacts with various molecular targets, facilitating the formation of stable polymeric structures. These interactions are crucial in applications like superabsorbent polymers, where the compound’s ability to absorb and retain large amounts of water is utilized.
Comparison with Similar Compounds
Sodium 3-carboxyprop-2-enoate: Similar in structure but uses sodium instead of potassium.
Potassium 2-carboxyprop-2-enoate: A positional isomer with different chemical properties.
Uniqueness: Potassium 3-carboxyprop-2-enoate is unique due to its specific reactivity and the stability of the potassium salt. Its ability to form highly absorbent polymers makes it distinct from other similar compounds.
Properties
IUPAC Name |
potassium;4-hydroxy-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDWIOUHQWKHV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724966 |
Source
|
Record name | Potassium 3-carboxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20272-14-4 |
Source
|
Record name | Potassium 3-carboxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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